N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 5-fluoro-2-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 5-fluoro-2-thienylmethyl Group: The 5-fluoro-2-thienylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the 5-fluoro-2-thienylmethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- N-[(5-bromo-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- N-[(5-methyl-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C10H13ClFN3S |
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Molecular Weight |
261.75 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN3S.ClH/c1-7-9(6-14(2)13-7)12-5-8-3-4-10(11)15-8;/h3-4,6,12H,5H2,1-2H3;1H |
InChI Key |
RNIZUGKDXHOPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C.Cl |
Origin of Product |
United States |
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